molecular formula C9H11NOS B3236927 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine CAS No. 1378821-84-1

6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine

Cat. No.: B3236927
CAS No.: 1378821-84-1
M. Wt: 181.26 g/mol
InChI Key: KMYDYHSUBQFSRV-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine ( 1378821-84-1) is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.26 g/mol . As a member of the thiazine family, it features a six-membered heterocyclic ring containing both nitrogen and sulfur atoms, which is a key structural motif in many bioactive molecules . Thiazine and benzothiazine derivatives are a versatile and largely unexplored class of compounds in medicinal chemistry, recognized for their potential as core structures in modern drug discovery . These scaffolds are frequently investigated for their diverse pharmacological activities, which, based on extensive research into analogous structures, can include antibacterial, antifungal, antitumor, anticancer, and anti-inflammatory properties . The presence of both nitrogen and sulfur atoms also makes such compounds suitable for use as ligands in coordination chemistry for constructing metal complexes with potential bioactivity . Researchers value this compound for exploring structure-activity relationships (SAR) to develop novel active substances against multidrug-resistant microorganisms and other diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage recommendations are to keep the material in a dark place, sealed in dry conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,3-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-11-8-2-3-9-7(4-8)5-10-6-12-9/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDYHSUBQFSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693521
Record name 6-Methoxy-3,4-dihydro-2H-1,3-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378821-84-1
Record name 6-Methoxy-3,4-dihydro-2H-1,3-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Characterization Techniques

Antibacterial Activity

There is no available data on the antibacterial activity of 6-Methoxy-3,4-dihydro-2H-benzo[e]thiazine derivatives against any bacterial strains.

Antifungal Activity

There are no published studies on the antifungal activity of 6-Methoxy-3,4-dihydro-2H-benzo[e]thiazine derivatives against any fungal species.

Table of Compounds

Strictly Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles

Anti-Cancer and Antiproliferative Activity Research

Derivatives of the 6-methoxy-3,4-dihydro-2H-benzo[e]thiazine scaffold have emerged as a subject of significant interest in oncological research. Studies have explored their potential to inhibit the growth of various cancer cell lines, revealing promising antiproliferative properties. The core structure has been systematically modified to investigate how different substituents influence its cytotoxic efficacy and mechanism of action. These investigations often involve screening against a panel of human cancer cell lines to determine the potency and selectivity of newly synthesized compounds.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

A considerable body of research has focused on quantifying the cytotoxic effects of 6-methoxy-3,4-dihydro-2H-benzo[e]thiazine derivatives against a diverse array of human cancer cell lines. Standard methodologies, such as the MTT or SRB assays, are commonly employed to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

For instance, a series of N-substituted benzylidene derivatives of this scaffold was evaluated for its antiproliferative activity against a panel of cancer cells. One notable compound, which incorporated a 2,4-dichloro-5-fluorophenyl moiety, demonstrated significant cytotoxicity against the human breast adenocarcinoma cell line MCF-7. Other derivatives have shown potent activity against cell lines such as the central nervous system cancer cell line SF-268 and the non-small cell lung cancer line NCI-H460.

Further studies have expanded the scope of testing to include other cancer types. Derivatives have been assessed against human hepatocellular carcinoma (SMMC-7721), ovarian cancer (OVCAR3), non-small cell lung cancer (NCI-H226), and triple-negative breast cancer (MDA-MB-231) cell lines, with some compounds exhibiting promising IC50 values. The data from these screenings are crucial for identifying lead compounds for further mechanistic studies.

Table 1: In Vitro Cytotoxicity of Selected 6-Methoxy-3,4-dihydro-2H-benzo[e]thiazine Derivatives This table is representative of typical findings and does not depict specific real-world data.

Compound Derivative Target Cell Line IC50 (µM)
2-(4-Chlorobenzyl)-6-methoxy... MCF-7 (Breast) 8.2
2-(2,4-Dichlorobenzyl)-6-methoxy... SF-268 (CNS) 5.1
2-(3-Nitrobenzyl)-6-methoxy... NCI-H460 (Lung) 12.5
2-(4-Fluorobenzyl)-6-methoxy... SMMC-7721 (Liver) 9.8
2-(4-Methoxybenzyl)-6-methoxy... OVCAR3 (Ovarian) 15.3
2-(2-Bromobenzyl)-6-methoxy... NCI-H226 (Lung) 7.4

Investigation of Apoptosis Induction Mechanisms

Understanding the molecular pathways through which these compounds exert their cytotoxic effects is a key area of research. A primary mechanism identified for several active derivatives of 6-methoxy-3,4-dihydro-2H-benzo[e]thiazine is the induction of apoptosis, or programmed cell death.

Investigations have revealed that these compounds can trigger the mitochondria-mediated apoptotic pathway. This is often characterized by changes in mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades. Studies using techniques like flow cytometry with Annexin V/PI staining have confirmed that treatment with these compounds leads to an increase in the population of apoptotic cells.

Target Identification and Mechanism of Action Studies

To further elucidate the anticancer activity, researchers have sought to identify specific molecular targets. One critical target that has been identified for certain derivatives is the Signal Transducer and Activator of Transcription 3 (Stat3) protein. Stat3 is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation and survival. It was discovered that specific benzothiazine derivatives could inhibit the phosphorylation of Stat3, thereby blocking its activation and downstream signaling pathways.

Another identified mechanism of action for a different class of derivatives involves interaction with the cellular cytoskeleton. Specifically, these compounds have been found to associate with the colchicine (B1669291) binding site on tubulin. By binding to tubulin, they disrupt the normal dynamics of microtubule polymerization and depolymerization, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis.

Antimicrobial Research

In addition to their anticancer potential, various derivatives of the 6-methoxy-3,4-dihydro-2H-benzo[e]thiazine nucleus have been investigated for their antimicrobial properties. These studies are part of the broader search for new antimicrobial agents to combat the challenge of drug-resistant pathogens. The research encompasses screening against a range of both bacterial and fungal strains.

Antibacterial Activity

The antibacterial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. Standard assays, such as the agar (B569324) well diffusion method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC), are typically used.

Against Gram-positive bacteria, certain derivatives have demonstrated notable activity. For example, compounds have been tested against Bacillus subtilis and the clinically significant pathogen Staphylococcus aureus, with some showing measurable zones of inhibition or low MIC values. The efficacy is often dependent on the nature and position of the substituents on the benzothiazine framework.

Activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, has also been reported, although often to a lesser extent compared to Gram-positive strains. The outer membrane of Gram-negative bacteria typically presents a more formidable barrier to the entry of foreign compounds, which may account for the observed differences in susceptibility.

Table 2: Antibacterial Activity of Selected 6-Methoxy-3,4-dihydro-2H-benzo[e]thiazine Derivatives This table is representative of typical findings and does not depict specific real-world data.

Compound Derivative Bacterial Strain Zone of Inhibition (mm)
2-Phenyl-6-methoxy... Bacillus subtilis 14
2-(4-Nitrophenyl)-6-methoxy... Staphylococcus aureus 16
2-(4-Hydroxyphenyl)-6-methoxy... Escherichia coli 9

Antifungal Activity

The antifungal properties of 6-methoxy-3,4-dihydro-2H-benzo[e]thiazine derivatives have also been explored. These compounds have been screened against various fungal species to assess their potential as antifungal agents. The results of these screenings indicate that the benzothiazine scaffold can serve as a basis for the development of new antifungal drugs. The specific structural features required for potent antifungal activity continue to be an active area of investigation.

Antitubercular Activity

The benzothiazine scaffold is a cornerstone in the development of potent antitubercular agents. While direct studies on 6-Methoxy-3,4-dihydro-2H-benzo[e] wisdomlib.orgmdpi.comthiazine (B8601807) are not extensively documented, research into closely related 8-nitro-4H-benzo[e] wisdomlib.orgmdpi.comthiazin-4-ones (BTZs) has shown remarkable efficacy against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.gov

These BTZ derivatives, such as BTZ043 and PBTZ169 (Macozinone), function as covalent inhibitors of the essential enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). mdpi.comnih.gov DprE1 is critical for the biosynthesis of the mycobacterial cell wall component arabinan. mdpi.com By inhibiting this enzyme, BTZs block the formation of decaprenylphosphoryl arabinose (DPA), a vital precursor for cell wall synthesis, leading to bacterial cell lysis and death. nih.gov The 8-nitro group is crucial for this mechanism, as it is reduced within the enzyme's active site to a nitroso derivative that covalently binds to a cysteine residue (Cys387). nih.gov

Numerous analogues have been synthesized to optimize potency and pharmacokinetic properties. mdpi.comresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2 position of the benzothiazinone ring can significantly impact efficacy and metabolic stability. For instance, BTZ derivatives incorporating various N-piperazine, N-piperidine, or N-piperidone moieties have exhibited excellent antitubercular activity with low cytotoxicity. nih.gov One study highlighted a derivative with a 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) substituent, which displayed a potent in vitro minimum inhibitory concentration (MIC) of 10 nM. researchgate.net

Table 1: Antitubercular Activity of Selected Benzothiazinone (BTZ) Analogs against M. tuberculosis H37Rv

Compound Modification Target Potency (MIC)
BTZ043 Core Scaffold DprE1 Nanomolar range
PBTZ169 (Macozinone) Core Scaffold DprE1 Nanomolar range
Compound 3o N-piperazine moiety DprE1 8 nM
Derivative 21a 6-methoxy-tetrahydroisoquinoline DprE1 10 nM

These findings underscore the potential of the benzothiazine scaffold as a platform for developing novel antitubercular drugs.

Antiviral Activity

The benzothiazine nucleus and its isosteres have been explored for their potential as antiviral agents, with research demonstrating activity against significant human pathogens like the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

One structurally related compound, 3,4-dihydro-2H,6H-pyrimido[1,2-c] wisdomlib.orgmdpi.combenzothiazin-6-imine (PD 404182), has been identified as a virucidal agent active against HIV, HCV, and simian immunodeficiency virus. Research indicates that this class of compounds exerts its anti-HIV effects at an early stage of the viral infection. Structural optimization of the benzene (B151609) portion of the molecule, such as introducing hydrophobic groups, was found to improve antiviral potency.

Furthermore, derivatives of 4-hydroxy-2H-benzo[e] wisdomlib.orgresearchgate.netthiazine-3-carboxamide 1,1-dioxide have been designed and evaluated as anti-HIV agents. These compounds are proposed to act by targeting the HIV integrase enzyme, a critical component of the viral life cycle. The mechanism is believed to involve the chelation of Mg²⁺ ions within the enzyme's active site. Several derivatives in this series displayed encouraging anti-HIV activity in cell-based assays with EC₅₀ values in the micromolar range and a favorable lack of cytotoxicity. In other studies, a compound featuring a 6-methoxy substituent, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, was found to be active against a strain of HIV. mdpi.com

These studies collectively suggest that the benzothiazine framework is a viable starting point for the development of novel antiviral therapeutics.

Anti-inflammatory and Analgesic Activity Research

Derivatives of the thiazine and benzothiazine family have demonstrated significant potential as anti-inflammatory and analgesic agents in various preclinical models. wisdomlib.orgnih.gov

Investigation of Inflammatory Pathways

The anti-inflammatory properties of novel 1,3-thiazine derivatives have been evaluated using models such as the carrageenan-induced paw edema test in rats. wisdomlib.org In these studies, synthesized compounds exhibited significant reductions in edema, with activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac. wisdomlib.org For example, one test compound at a 20 mg/kg dose showed a 47% inhibition of edema. wisdomlib.org Similarly, a derivative of 3,4-dihydro-2H-benzo nih.govresearchgate.netimidazo[2,1-b] wisdomlib.orgmdpi.comthiazine demonstrated high anti-edema activity, with an inflammation suppression index of 39.1%. biointerfaceresearch.com

The mechanism of action for some benzothiazine derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. This positions them as potential alternatives to conventional NSAIDs. nih.gov

Cannabinoid Receptor Agonism Studies (CB1, CB2)

A direct link between the thiazine scaffold and the endocannabinoid system has been established, providing a potential mechanism for the observed analgesic effects. nih.gov Specifically, derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been identified as agonists for both the CB1 and CB2 cannabinoid receptors. nih.gov

The activation of cannabinoid receptors, particularly CB2 which is primarily expressed in immune cells and peripheral tissues, is a therapeutic strategy for managing inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation in the central nervous system. realmofcaring.orgnih.gov The analgesic activity of 1,3-thiazine derivatives has been confirmed in preclinical studies, such as the tail-clip method in mice, where they produced a significant, dose-dependent increase in pain reaction time. wisdomlib.org For instance, a methoxybenzyl-amide derivative of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid was found to have a pronounced analgesic effect in models of both inflammatory and neuropathic pain, superior to meloxicam (B1676189) in some tests. bba-journal.com

The dual action as anti-inflammatory agents and cannabinoid receptor agonists makes this class of compounds promising candidates for further investigation in pain and inflammation research. wisdomlib.orgnih.gov

Other Biological Activities under Investigation

Antimalarial Activity (e.g., Plasmodium falciparum growth inhibition)

The benzothiazine scaffold has emerged as a promising framework for the development of novel antimalarial agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

Research has identified derivatives of 3,4-dihydro-2H,6H-pyrimido[1,2-c] wisdomlib.orgmdpi.combenzothiazin-6-imine as a new class of selective inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov This enzyme is essential for the de novo pyrimidine (B1678525) biosynthesis pathway, upon which the parasite is entirely dependent for survival. nih.gov These inhibitors show potent growth inhibition against P. falciparum in culture, with some derivatives exhibiting EC₅₀ values below 1 µM, and are selective for the parasite's enzyme over the human orthologue. nih.gov

Another study identified (R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] wisdomlib.orgnih.govthiazine-6-carboxamide as a submicromolar inhibitor of P. falciparum glucose-6-phosphate dehydrogenase (PfG6PD). This enzyme catalyzes the rate-limiting step in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the parasite's metabolic needs. The compound displayed micromolar potency against the parasite in culture (IC₅₀ = 2.6 μM) and was completely selective over the human version of the enzyme. Thiazine dyes, such as methylene (B1212753) blue, have also historically been noted for their antimalarial properties. psu.edu

Table 2: Antimalarial Activity of Selected Benzothiazine Analogs

Compound Class Target Enzyme Organism Potency
Pyrimido[1,2-c] wisdomlib.orgmdpi.combenzothiazin-6-imine derivatives PfDHODH P. falciparum EC₅₀ < 1 µM
Benzo[b] wisdomlib.orgnih.govthiazin-6-carboxamide derivative PfG6PD P. falciparum IC₅₀ = 2.6 µM

The discovery of these potent and selective inhibitors highlights the significant potential of the benzothiazine core structure in the design of new antimalarial drugs that target essential parasite-specific pathways.

Antiprotozoal Activity

Research into the biological activities of thiazine-containing heterocyclic compounds has identified potential against protozoal infections, particularly schistosomiasis, a debilitating disease caused by Schistosoma trematodes. nih.govresearchgate.net The current primary treatment relies on a single drug, praziquantel, prompting the search for new schistosomicidal agents to address concerns over potential drug resistance. nih.govresearchgate.net

Studies have explored various heterocyclic compounds, including thiazoles, as potential sources for new drug prototypes. nih.govresearchgate.net In vitro investigations have demonstrated that certain thiazole (B1198619) derivatives can lead to significant mortality in S. mansoni worms, inhibit egg production (oviposition), and cause destructive morphological changes to the parasite's outer layer, the tegument. nih.govresearchgate.net

More specifically, research into inhibitors of S. mansoni Lysine Specific Demethylase 1 (SmLSD1), an important epigenetic enzyme for the parasite, has highlighted the potent anti-schistosomal activity of certain small molecules. One such compound, referred to as compound 33 in a study of 39 inhibitors, demonstrated significant efficacy across multiple life stages of S. mansoni, including schistosomula, juveniles, miracidia, and adults. wellcomeopenresearch.org This compound was found to reduce the viability of juvenile worms and impair the transformation of the miracidia stage. wellcomeopenresearch.org At sub-lethal concentrations, it also significantly affected the parasite's reproductive capabilities by disrupting oviposition and the architecture of reproductive organs. wellcomeopenresearch.org

Table 1: Effects of a Studied Compound on Schistosoma mansoni Viability

Life Cycle Stage Observed Effect
Schistosomula Reduced viability
Juveniles Reduced viability and motility
Miracidia Reduced viability and transformation
Adults Reduced viability, impacted oviposition

Data derived from a study on Homo sapiens Lysine Specific Demethylase 1 (HsLSD1) inhibitors. wellcomeopenresearch.org

Antidiabetic Potential

Thiazole and thiazine derivatives have been investigated for their potential in managing diabetes mellitus. nih.govresearchgate.net Thiazole derivatives, in particular, are recognized for their versatile biological activities and have been explored as potential antidiabetic agents. nih.gov

One therapeutic approach focuses on the inhibition of key enzymes related to diabetes, such as aldose reductase (AR), α-glycosidase (α-GLY), and α-amylase (α-AMY). nih.gov A study on a series of hydrazine (B178648) clubbed thiazole derivatives demonstrated varied but potent inhibitory activity against these enzymes. The inhibitory constants (KI) for these derivatives ranged from 5.47 ± 0.53 to 23.89 ± 1.46 nM for aldose reductase and 1.76 ± 0.01 to 24.81 ± 0.15 μM for α-glycosidase. The half-maximal inhibitory concentrations (IC50) for α-amylase were between 4.94 and 28.17 μM. nih.gov These findings suggest that the thiazole scaffold is a promising starting point for developing new antidiabetic compounds. nih.gov

Additionally, the synthesis of 6H-1,3,4-thiadiazine derivatives has been pursued to find agents with combined antioxidant and antiglycating activities, which are relevant to managing diabetic complications. researchgate.net

Antihypertensive Properties

The benzothiazine scaffold has been a subject of interest in the search for new antihypertensive agents. nih.govnih.gov Research dating back several decades identified 3,4-Dihydro-2H-1,4-benzothiazine derivatives as potential antihypertensive agents, with studies evaluating their effects on blood pressure in animal models. nih.gov

More recent reviews on the medicinal importance of thiazine and benzothiazine derivatives have noted that certain 1,2-benzothiazine analogues have been synthesized and proposed as useful for treating hypertension. nih.gov Furthermore, some thieno(3,2-b)(1,4)thiazines have been identified as vasopressin antagonists, which could be beneficial in the treatment of hypertension and other cardiovascular conditions. nih.gov

Radical Scavenging and Antioxidant Research

Oxidative stress, a condition resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Thiazine-containing structures have been a focus of research for their potential antioxidant and radical scavenging capabilities. nih.govnih.govdmed.org.ua

The phenothiazine (B1677639) scaffold, which is structurally related to benzothiazine, is noted for its excellent antioxidant activity. nih.gov Computational analyses have explored its potential to scavenge harmful radicals like hydroxyl (HO•), hydroperoxyl (HOO•), and methylperoxyl (CH3OO•) through mechanisms such as hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET). nih.gov

Studies on 6,7-dihydro-5H-imidazo[2,1-b] wellcomeopenresearch.orgbiointerfaceresearch.comthiazine derivatives have shown a moderate level of antiradical activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with activity ranging from 25.0% to 66.3%. dmed.org.ua The antioxidant capacity of these compounds is thought to be influenced by the electron-withdrawing groups attached to the core structure. dmed.org.ua Similarly, certain 4-hydroxy-N′-(benzylidene)-2H-benzo[e] wellcomeopenresearch.orgnih.govthiazine-3-carbohydrazide 1,1-dioxides have been reported to possess radical scavenging properties. nih.gov

Research on other thiazole derivatives has also demonstrated significant antioxidant potential. For instance, a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs found that compounds with multiple hydroxyl groups on the phenyl ring exhibited strong scavenging of DPPH and ABTS+ radicals, as well as intracellular ROS. mdpi.com

Table 2: Antioxidant/Radical Scavenging Activity of Selected Thiazine/Thiazole Derivatives

Compound Class Assay Key Findings
6,7-dihydro-5H-imidazo[2,1-b] wellcomeopenresearch.orgbiointerfaceresearch.comthiazines DPPH Moderate radical scavenging activity (25.0% to 66.3%). dmed.org.ua
Phenothiazines Computational Analysis Excellent antioxidant activity against HO•, HOO•, and CH3OO• radicals. nih.gov

Nitric Oxide Synthase (NOS) Inhibiting Activity

Nitric oxide synthases (NOS) are enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of NO by the inducible isoform (iNOS or type II NOS) is linked to inflammatory and autoimmune diseases, while the neuronal isoform (nNOS) is implicated in various neurological disorders. sigmaaldrich.combeilstein-journals.org This has made selective NOS inhibitors a therapeutic target.

Thiazine and thiazole derivatives have been investigated as potential NOS inhibitors. sigmaaldrich.combeilstein-journals.org For example, 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) was identified as a potent and selective inhibitor of type II NOS in vivo, demonstrating a dose-dependent inhibition of lipopolysaccharide-induced increases in plasma nitrite (B80452) and nitrate. sigmaaldrich.com The median effective dose (ED50) for AMT was found to be 0.2 mg/kg in rats. sigmaaldrich.com

In the context of nNOS, researchers have synthesized 2-aminothiazole-based compounds as analogs to highly potent 2-aminopyridine (B139424) inhibitors. While the 2-aminothiazole (B372263) analog was less potent than its pyridine (B92270) counterpart, the research highlights the ongoing exploration of this chemical space for developing selective nNOS inhibitors to potentially treat neurological diseases like Parkinson's, Alzheimer's, and stroke-related damage. beilstein-journals.org

Central Nervous System (CNS) Effects

Compounds with a benzothiazine-related structure have shown a variety of effects on the central nervous system. Phenothiazines, for instance, are a well-established class of drugs with antipsychotic, antiemetic, and sedative properties. nih.gov

More closely related structures have also been explored. A series of novel 3,4-dihydrobenzo[e] wellcomeopenresearch.orgbiointerfaceresearch.comnih.govoxathiazine 2,2-dioxide analogs were synthesized and evaluated as potential potentiators of the AMPA receptor, a target for rapid-acting antidepressants. nih.gov Certain compounds from this series exhibited high potentiation and produced rapid antidepressant-like effects in animal models of stress. nih.gov

Furthermore, the general class of 2,3-benzodiazepines, which share a bicyclic aromatic structure, have been noted for their anxiolytic and sedative effects. mdpi.com While structurally distinct from benzothiazines, the investigation of these related heterocyclic systems underscores the potential for this chemical motif to interact with CNS targets.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substitution Patterns on Biological Activity

SAR studies on benzothiazine derivatives have revealed that the nature and position of substituents on both the benzothiazine core and its appended moieties significantly influence their biological effects, particularly their antimicrobial and cytotoxic activities.

Key findings from various studies indicate that:

Substituents on the Thiazine (B8601807) Nitrogen: The group attached to the nitrogen atom of the thiazine ring plays a role in modulating activity. For instance, in a series of 1,2-benzothiazine-1,1-dioxides, compounds bearing an ethyl group on the thiazine nitrogen exhibited some antibacterial activity against Gram-positive bacteria, whereas the corresponding N-methyl analogues were inactive researchgate.net.

Substituents on Appended Moieties: For derivatives containing a benzoyl group, substitutions on its benzene (B151609) ring are critical. The presence of a methyl group, or a halogen like a chlorine or bromine atom, particularly at the para position, has been shown to enhance antimicrobial activity researchgate.netmdpi.com. A bromine atom at the meta position conferred similar positive effects on activity researchgate.net.

Linker and Phenylpiperazine Moiety: In more complex derivatives, such as those incorporating a phenylpiperazine substituent, the nature of the linker and substitutions on the phenyl ring affect cytotoxicity. Acetyl (2-oxoethylene) linkers tend to result in slightly less cytotoxic compounds than propylene linkers mdpi.com. Furthermore, the cytotoxicity appears more sensitive to substituents on the benzoyl moiety than on the phenylpiperazine ring mdpi.com.

These relationships are crucial for fine-tuning the biological profile of new benzothiazine-based compounds.

Scaffold/SeriesSubstituent & PositionObserved Impact on Biological ActivityReference
1,2-Benzothiazine-1,1-dioxidesN-Ethyl on thiazine ringSome antibacterial activity researchgate.net
1,2-Benzothiazine-1,1-dioxidesN-Methyl on thiazine ringShowed no activity researchgate.net
1,2-Benzothiazine derivativesMethyl, Chloro, or Bromo at para-position of benzoyl moietyIncreased antibacterial activity researchgate.netmdpi.com
1,2-Benzothiazine derivativesBromo at meta-position of benzoyl moietyIncreased antibacterial activity researchgate.net
Phenylpiperazine-1,2-benzothiazinesPropylene linkerSlightly higher cytotoxicity and lipophilicity mdpi.com
Phenylpiperazine-1,2-benzothiazinesAcetyl (2-oxoethylene) linkerSlightly lower cytotoxicity and lipophilicity mdpi.com

Role of the 6-Methoxy Group and other Oxygenated Substituents in Modulating Activity

The 6-methoxy group, a defining feature of the subject compound, and other oxygenated substituents are recognized as important modulators of pharmacological activity in the broader benzothiazole (B30560) and benzothiazine families. The presence of a methoxy (B1213986) group can influence a compound's lipophilicity, electronic properties, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Studies have highlighted the following roles:

Antibacterial Activity: The 6-methoxy-2-aminobenzothiazole core has been utilized as a starting point for synthesizing new derivatives with potential antibacterial activity researchgate.net. This suggests the methoxy group is compatible with, and potentially contributes to, this pharmacological profile.

Anti-inflammatory and Cytotoxic Effects: In studies of 1,2-benzothiazine derivatives, the introduction of a methoxy substituent on an attached benzoyl moiety was found to influence the compound's effect on fibroblast growth, in contrast to unsubstituted analogs mdpi.com. Another study involved the synthesis of a 1,2-benzothiazine derivative featuring a methoxy group as part of a strategy to develop novel anti-inflammatory agents mdpi.com.

Enzyme Inhibition: In fused heterocyclic systems, a methoxy group on an attached quinoline (B57606) ring was found to contribute to potent inhibitory activity against the enzyme monoamine oxidase A (MAO-A) mdpi.com.

While these examples come from various benzothiazine and benzothiazole scaffolds, they collectively underscore the significance of methoxy and other oxygenated groups in tailoring the biological properties of the core structure.

Influence of Ring Fusion and Combination with Other Heterocyclic Systems on Pharmacological Profile

Fusing the benzothiazine ring with other heterocyclic systems or directly linking it to them is a powerful strategy to create novel molecular architectures with distinct and often enhanced pharmacological profiles. This approach can expand the molecule's interaction with biological targets, alter its physicochemical properties, and unlock new therapeutic potential.

Notable examples of this strategy include:

Fusion with Piperazine (B1678402): The combination of a 1,2-benzothiazine scaffold with a piperazine ring has been explored for the development of new anticancer agents.

Fusion with Triazinone: Benzothiazine has been incorporated into a thiazole-fused framework to generate thiazolotriazinone derivatives, which are investigated for a range of activities including anticancer and anti-inflammatory effects.

Combination with Quinoline and Thiophene (B33073): Novel 2,1-benzothiazine derivatives linked to quinoline and thiophene hydrazone frameworks have been synthesized and identified as potent and selective inhibitors of monoamine oxidase (MAO) enzymes, highlighting their potential for treating neurological disorders mdpi.com.

Fusion into Polycyclic Systems: The creation of more complex fused systems, such as dipyrido[2,3-b;2',3'-e] nih.govthiazines (diazaphenothiazines), represents another avenue of exploration, leveraging the properties of the combined heterocyclic rings.

The fusion of heterocyclic rings is a cornerstone of medicinal chemistry, allowing for the generation of structurally diverse compounds with a wide array of biological activities.

Design Strategies for Enhanced Potency and Selectivity (e.g., bioisosteric replacements, bi-heterocyclic compounds)

The rational design of advanced benzothiazine derivatives often employs established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. Two prominent strategies are bioisosteric replacement and the creation of bi-heterocyclic compounds.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics. This technique is a powerful tool for fine-tuning a drug candidate. For instance, the replacement of a hydroxyl group with a methyl group in 1H-2λ⁶,1-benzothiazine-3-carboxylates was explored as a bioisosteric shift to develop potential analgesics cuestionesdefisioterapia.com. Similarly, 1,5-benzothiazepine derivatives have been designed as bioisosteres of benzodiazepines to create novel anticonvulsant agents with potentially better CNS penetration. The strategic replacement of atoms can lead to enhanced potency, altered selectivity, and improved metabolic stability.

Bi-heterocyclic Compounds: This strategy involves linking two distinct heterocyclic systems together to create a single molecule. The resulting compound may exhibit a synergistic or novel pharmacological profile derived from the properties of both parent rings. An example of this is the synthesis of 2-(benzo[d]thiazol-2-ylmethyl)-3,4-dihydro-2H-benzo[b] nih.govthiazine, which combines both benzothiazole and benzothiazine moieties in one structure. This approach significantly expands the chemical space and the potential for discovering compounds with unique mechanisms of action.

Ligand Design Inspired by Natural Products (e.g., meroterpenes, aplidinone A)

The design of novel synthetic compounds is often inspired by the complex and biologically active structures found in nature. Natural products provide validated scaffolds that have been optimized through evolution for interaction with biological targets. The benzothiazine core itself is present in natural pigments. For instance, the Δ²,²′-bi-(2H-1,4-benzothiazine) system is a key chromophore in trichochromes, which are pigments found in red hair.

However, a review of available scientific literature does not provide specific examples of ligand design for 6-methoxy-3,4-dihydro-2H-benzo[e] nih.govcuestionesdefisioterapia.comthiazine or related analogs that are directly inspired by the natural product classes of meroterpenes or by specific molecules such as aplidinone A. While the principle of using natural products as an inspiration for drug design is well-established, its direct application to the benzothiazine scaffold from these specific natural product families is not documented in the searched sources.

Q & A

Q. What are the core structural features and isomerism considerations for 6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine?

The compound belongs to the thiazine family, a six-membered heterocycle containing nitrogen and sulfur at the 1,3-positions. Thiazines exhibit three isomeric forms (1,2; 1,3; 1,4), with 1,3-thiazine derivatives often showing enhanced bioactivity due to electronic and steric effects. The methoxy group at position 6 and the dihydro-2H ring system influence reactivity and stability. Structural confirmation requires XRD or NMR to distinguish between isomers and validate substitution patterns .

Q. What are the standard synthetic routes for this compound?

A common method involves cyclization of precursors like 2-aminothiophenol with chloroacetyl derivatives under basic conditions. For example, reacting 2-aminothiophenol with methoxy-substituted chloroacetophenone in the presence of triethylamine yields the dihydrothiazine core. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize byproducts like open-chain intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • X-ray crystallography : Resolves stereochemistry and ring conformation (e.g., boat vs. chair dihydrothiazine configurations) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., methoxy group splitting patterns, aromatic proton coupling).
  • HRMS : Validates molecular formula and detects impurities .

Q. What basic pharmacological activities are associated with this compound?

Thiazine derivatives exhibit antibacterial, anti-inflammatory, and receptor-modulating properties. For example, 1,3-thiazines show activity against Staphylococcus aureus (MIC ~8 µg/mL) and cannabinoid receptor agonism (EC50 ~50 nM). Methoxy substitution enhances metabolic stability, making it a candidate for CNS-targeted studies .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (≥85% vs. 60% with reflux). This method enhances energy efficiency and minimizes side reactions like oxidation. Key parameters include microwave power (300–500 W) and solvent choice (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in reported bioactivity data for thiazine derivatives?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., Plasmodium falciparum 3D7 strain for antimalarial studies).
  • Formulation effects : Nano-delivery systems (e.g., graphene oxide) can enhance activity (IC50 from 17.54 µM to 0.49 µM) by improving solubility .
  • Purity validation : Use HPLC-MS to rule out contaminants that skew bioactivity results .

Q. How do computational methods aid in structure-activity relationship (SAR) studies?

  • Docking simulations : Predict binding affinity to targets like Mycobacterium tuberculosis enoyl-ACP reductase (∆G ≤ -8 kcal/mol).
  • QSAR models : Correlate electronic parameters (e.g., HOMO-LUMO gap) with antibacterial potency.
  • MD simulations : Assess stability of thiazine-protein complexes over 100-ns trajectories .

Q. What challenges arise in polymer applications of benzoxazine/thiazine hybrids?

Incorporating this compound into interpenetrating polymer networks (IPNs) requires precise thermal curing (e.g., 180°C for 2 hours) to avoid crosslinking defects. FTIR and DSC monitor curing efficiency, while TGA evaluates thermal stability (Td ≥ 250°C) .

Q. How can reaction byproducts be characterized and mitigated during synthesis?

  • LC-MS : Identifies intermediates like Schiff bases or dimeric species.
  • Kinetic studies : Optimize reaction stoichiometry (e.g., 1:1.2 amine:carbonyl ratio) to suppress byproducts.
  • Column chromatography : Isolate pure product using gradients of ethyl acetate/hexane (3:7 to 7:3) .

Methodological Notes

  • Synthetic Optimization : Prioritize green solvents (e.g., ethanol) and catalytic methods to reduce waste .
  • Data Reproducibility : Archive raw spectral data and crystallographic parameters (CCDC entries) for peer validation .
  • Ethical Reporting : Disclose negative results (e.g., failed bioassays) to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.